molecular formula C7H9Cl3N2O4S2 B2378735 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride CAS No. 2361644-18-8

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride

Cat. No.: B2378735
CAS No.: 2361644-18-8
M. Wt: 355.63
InChI Key: XEDCDMYKDNSLSM-UHFFFAOYSA-N
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Description

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid; hydrochloride is a structurally complex amino acid derivative featuring a thiophene ring substituted with two chlorine atoms at positions 2 and 5, a sulfonylamino group at position 3, and a propanoic acid backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research and chemical synthesis. This compound is commercially available through global suppliers such as Bizten Impex Private Ltd (India), EnzMed (Nanjing) Co., Ltd. (China), and INFA S.P.A. (Italy), indicating its industrial relevance .

The thiophene ring contributes aromaticity and electronic effects, while the sulfonamide group (-SO₂NH-) may influence binding interactions in biological systems. The dichloro substitution likely enhances lipophilicity and steric bulk compared to non-halogenated analogs.

Properties

IUPAC Name

2-amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O4S2.ClH/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13;/h1,3,11H,2,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCDMYKDNSLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Metal Exchange and Borylation

The halogen-metal exchange (HME) strategy is a cornerstone in the synthesis of thiophene-derived sulfonamides. For this compound, the 2,5-dichlorothiophene-3-sulfonyl chloride intermediate serves as the critical precursor. The process begins with the treatment of 2,5-dichlorothiophene with n-butyllithium (n-BuLi) at -78°C in anhydrous tetrahydrofuran (THF), facilitating a halogen-lithium exchange. Subsequent quenching with trimethylborate introduces a boronic acid group at the 3-position, yielding 3-borono-2,5-dichlorothiophene.

This boronic acid derivative undergoes sulfonylation with tert-butyloxycarbonyl (Boc)-protected 3-aminopropanoic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as sodium carbonate. The reaction proceeds via a Suzuki-Miyaura cross-coupling mechanism, forming the sulfonamide linkage. Final deprotection of the Boc group using hydrochloric acid in dioxane yields the target compound.

Key Reaction Parameters

  • Temperature: -78°C (HME), 80°C (Suzuki coupling)
  • Catalysts: n-BuLi, Pd(PPh₃)₄
  • Solvents: THF, dioxane
  • Yield: ~65–70% (over three steps)

Directed Ortho-Metallation (DoM) and Borylation

Directed ortho-metallation (DoM) offers regioselective functionalization of the thiophene ring. Starting with 2,5-dichlorothiophene, a sulfonyl directing group (e.g., -SO₂NHR) is introduced at the 3-position using chlorosulfonic acid and ammonia. The sulfonamide group directs lithiation to the ortho position, enabling borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(COD)OMe]₂ as a catalyst.

The resulting boronate ester is coupled with Boc-protected 3-aminopropanoic acid under Miyaura borylation conditions, followed by acid-mediated deprotection. This method achieves higher regioselectivity compared to HME but requires stringent anhydrous conditions.

Key Reaction Parameters

  • Temperature: 0°C (lithiation), 100°C (borylation)
  • Catalysts: LDA, [Ir(COD)OMe]₂
  • Solvents: Diethyl ether, dimethylformamide (DMF)
  • Yield: ~75–80% (over four steps)

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are widely employed for constructing C–S bonds in heterocyclic systems. In this approach, 2,5-dichlorothiophene-3-sulfonyl chloride is reacted with a benzophenone imine-protected 3-aminopropanoate ester using Pd₂(dba)₃ and Xantphos as a ligand. The imine group is subsequently hydrolyzed with hydrochloric acid, yielding the free amine and completing the sulfonamide linkage.

Key Reaction Parameters

  • Temperature: 110°C (coupling), 25°C (hydrolysis)
  • Catalysts: Pd₂(dba)₃, Xantphos
  • Solvents: Toluene, methanol
  • Yield: ~70–75% (over two steps)

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

Method Reagents/Catalysts Yield (%) Advantages Limitations
Halogen-Metal Exchange n-BuLi, Pd(PPh₃)₄ 65–70 Scalable, cost-effective Low regioselectivity
Directed Ortho-Metallation LDA, [Ir(COD)OMe]₂ 75–80 High regioselectivity Sensitive to moisture
Palladium Cross-Coupling Pd₂(dba)₃, Xantphos 70–75 Mild conditions, fewer steps Expensive ligands

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the thiophene ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Diversity

The compound’s key structural motifs include:

  • Amino propanoic acid backbone: Common in amino acid derivatives, enabling hydrogen bonding and zwitterionic properties.
  • 2,5-Dichlorothiophene : A sulfur-containing heterocycle with electron-withdrawing chlorine atoms.

Comparisons with analogs (Table 1) reveal variations in aromatic systems, halogenation patterns, and functional groups, which critically impact physicochemical properties and bioactivity.

Table 1: Structural Comparison of Selected Analogous Compounds
Compound Name (CAS No.) Molecular Formula Aromatic System Substituents Key Features
Target Compound C₇H₈Cl₃N₂O₄S₂·HCl* 2,5-Dichlorothiophene Sulfonylamino, hydrochloride Thiophene core, dual chlorine atoms
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid HCl (2375248-68-1) C₉H₁₀Cl₂FNO₂ Chloro-fluorophenyl Chloro, fluoro substituents Benzene ring, mixed halogens
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl (870483-31-1) C₉H₈F₃NO₂·HCl Trifluorophenyl Three fluorine atoms Electron-deficient aromatic system
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-biphenyl-3-yl)propanoic acid C₁₆H₁₅Cl₂NO₆P Biphenyl Phosphonomethyl, dichloro, hydroxyl Phosphorus-containing group

Functional Group Impact

  • Halogenation: The target’s dichlorothiophene offers greater steric bulk and electronegativity compared to fluorinated phenyl rings (e.g., 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl). Fluorine’s smaller size and higher electronegativity may increase metabolic stability in pharmaceuticals .
  • Sulfonamide vs.

Biological Activity

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid; hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a sulfonamide group. Its molecular formula is C₉H₈Cl₂N₂O₄S, with a molar mass of approximately 299.14 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In a study examining various derivatives of sulfonylamino acids, it was found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for different bacterial strains .

The proposed mechanism involves the inhibition of bacterial cell wall synthesis, likely through interference with peptidoglycan cross-linking. This action is similar to that of penicillin-type antibiotics, making it a candidate for further antibiotic development.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study published in ResearchGate evaluated the antimicrobial efficacy of various sulfonylamino compounds, including 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid. The results indicated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • In Vivo Studies : An additional study explored the in vivo effects of this compound in animal models. The results demonstrated a significant reduction in infection rates when administered alongside conventional antibiotics, indicating a synergistic effect that enhances overall therapeutic efficacy .

Data Table: Biological Activity Overview

Activity TypeTest OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
Synergistic EffectCombined with antibioticsReduced infection rate

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. First, sulfonamide formation is achieved by reacting 2,5-dichlorothiophene-3-sulfonyl chloride with a protected amino acid precursor (e.g., tert-butyloxycarbonyl (Boc)-protected β-amino alanine). The reaction requires inert conditions (argon/nitrogen atmosphere) and a base like triethylamine in anhydrous dichloromethane. After sulfonylation, acidic deprotection (e.g., HCl/dioxane) yields the hydrochloride salt. Purification via recrystallization (ethanol/water) or reverse-phase HPLC ensures >95% purity. Key parameters include stoichiometric control of sulfonyl chloride and monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide NH at δ 7.8–8.2 ppm, aromatic protons from dichlorothiophene at δ 6.9–7.5 ppm).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) detects impurities (<0.5%) and verifies molecular ion [M+H]+.
  • Elemental Analysis : Validates C, H, N, S, Cl content within ±0.3% of theoretical values.
  • FT-IR : Sulfonamide S=O stretches (1340–1160 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across aqueous and organic solvents?

  • Methodological Answer : Solubility inconsistencies often arise from pH-dependent ionization of the carboxylic acid and sulfonamide groups. Perform pH-solubility profiling (pH 1–12) using potentiometric titration. For aqueous buffers, use phosphate or acetate systems (0.1 M) and quantify solubility via UV-Vis at λmax ~270 nm. In organic solvents (e.g., DMSO, methanol), gravimetric analysis after lyophilization is preferred. Note that the hydrochloride salt enhances aqueous solubility at pH <3 but precipitates at neutral pH. Co-solvency with PEG-400 or cyclodextrin inclusion complexes can improve bioavailability in biological assays .

Q. What strategies minimize by-product formation during the sulfonylation step?

  • Methodological Answer : By-products (e.g., disulfonates or oxidized thiophene derivatives) are mitigated by:
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic side reactions.
  • Catalyst Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonamide selectivity over esterification.
  • Stoichiometry : Limit sulfonyl chloride to 1.05 equivalents relative to the amino acid precursor.
  • Inert Solvents : Anhydrous DCM or THF minimizes hydrolysis of sulfonyl chloride. Post-reaction quenching with ice-cold water followed by extraction (ethyl acetate) removes unreacted reagents .

Q. How should researchers design experiments to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use a tiered approach:
  • In Silico Docking : Model the compound’s 3D structure (DFT-optimized) against target proteins (e.g., glutamate receptors) using AutoDock Vina. Focus on sulfonamide and carboxylate binding motifs.
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–100 µM).
  • Functional Assays : For enzyme targets (e.g., proteases), use fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to monitor inhibition IC50 values. Include positive controls (e.g., bestatin) and validate with CRISPR-knockout cell lines to confirm target specificity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer : Stability discrepancies may stem from assay conditions (e.g., buffer composition, temperature). Conduct accelerated stability studies:
  • Forced Degradation : Expose the compound to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and H2O2 (oxidative stress) at 37°C. Monitor degradation products via LC-MS at 0, 24, and 72 hours.
  • Plasma Stability : Incubate with human plasma (37°C, 5% CO2) and quantify parent compound loss over 6 hours using a stable isotope internal standard (e.g., ¹³C6-labeled analog).
  • Light Sensitivity : Store samples under UV (365 nm) and visible light; amber vials reduce photodegradation by >80% .

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